1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

Catalog No.
S718600
CAS No.
74359-06-1
M.F
C6H3F7O2
M. Wt
240.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

CAS Number

74359-06-1

Product Name

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroprop-2-enoate

Molecular Formula

C6H3F7O2

Molecular Weight

240.08 g/mol

InChI

InChI=1S/C6H3F7O2/c1-2(7)3(14)15-4(5(8,9)10)6(11,12)13/h4H,1H2

InChI Key

RNMOMNJMYZWWGF-UHFFFAOYSA-N

SMILES

C=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F

Canonical SMILES

C=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F

The exact mass of the compound 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate (CAS 74359-06-1) is a highly fluorinated specialty monomer characterized by an alpha-fluoroacrylate backbone and a hexafluoroisopropyl ester group. Containing seven fluorine atoms and only three carbon-hydrogen (C-H) bonds per molecule, this compound polymerizes to form materials with exceptionally low surface energy and high near-infrared transparency [1]. With a boiling point of 46.8 °C and a monomer density of 1.453 g/cm³, it is primarily procured as a precursor for ultra-low refractive index polymers (n ≈ 1.34–1.36) [2]. In industrial and advanced laboratory workflows, it serves as a critical building block for gradient-index polymer optical fibers (GI POFs), specialty photostable coatings, and cladding materials where standard hydrocarbon-based acrylates exhibit excessive optical attenuation or insufficient environmental durability [REFS-1, REFS-3].

Generic substitution with standard optical polymers like poly(methyl methacrylate) (PMMA) or closely related fluorinated analogs fails across both telecommunications and advanced coating applications. In near-infrared optics, standard methacrylates possess a high density of C-H bonds, which causes severe optical attenuation at 1310 nm and 1550 nm due to vibrational overtones, rendering them unusable for gigabit data transmission[1]. Furthermore, substituting this compound with its direct alpha-methyl analog, 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIMA), fundamentally alters the material's photochemical degradation pathway. Under photooxidative stress, HFIMA copolymers undergo rapid chain fragmentation, leading to mechanical failure, whereas the alpha-fluoro substitution in 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate drives a cross-linking mechanism that preserves structural integrity [2].

Near-Infrared Telecommunication Bandwidth Capacity

In the fabrication of gradient-index polymer optical fibers (GI POFs) for 1550 nm transmission, the choice of core/cladding monomer dictates the data transmission limit. Fibers based on poly(hexafluoroisopropyl 2-fluoroacrylate) (PHFIP 2-FA) doped with dibutyl phthalate achieve a maximum bandwidth of 6.7 Gb/s over a 100-meter length. In contrast, the standard poly(methyl methacrylate) (PMMA) baseline system maxes out at 3.2 Gb/s under identical conditions [1]. This difference is driven by the drastic reduction of C-H bonds in the fluorinated monomer, which minimizes intramodal dispersion and near-infrared absorption [1].

Evidence DimensionMaximum optical bandwidth at 1550 nm (100-m fiber)
Target Compound Data6.7 Gb/s
Comparator Or Baseline3.2 Gb/s (PMMA/BEN baseline system)
Quantified Difference109% increase in maximum bandwidth capacity
Conditions100-m fiber length, 2-nm spectral width light source at 1550 nm

Procuring this specific fluorinated monomer is necessary to manufacture polymer optical fibers capable of supporting gigabit-level data links at standard telecom wavelengths.

Refractive Index Suppression for Optical Cladding

For integrated optics such as arrayed waveguide gratings (AWGs), the cladding material must maintain a strictly lower refractive index than the core. Poly(hexafluoroisopropyl 2-fluoroacrylate) exhibits an ultra-low refractive index ranging from 1.34 to 1.36 across standard operating temperatures and wavelengths. The standard optical baseline, PMMA, maintains a significantly higher refractive index of 1.50 to 1.52[1]. This substantial index contrast allows the fluorinated polymer to function as a reliable over- and under-cladding material, ensuring total internal reflection and minimizing signal leakage in planar optical devices [1].

Evidence DimensionRefractive Index (n)
Target Compound Data1.34 - 1.36
Comparator Or Baseline1.50 - 1.52 (PMMA baseline)
Quantified DifferenceAbsolute refractive index reduction of ~0.16
ConditionsMeasured across varying wavelengths (1.45 to 1.65 µm) and temperatures (25 to 65 °C)

This absolute reduction in refractive index is required for buyers formulating under-cladding resins in silicon-integrated photonics and waveguide devices.

Photochemical Degradation Pathway and Structural Stability

The alpha-substituent on the acrylate backbone strictly controls the degradation behavior of the resulting polymer under UV and photooxidative exposure. When copolymerized with butyl isopropenyl ether, 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate undergoes dominant cross-linking, which increases the mechanical robustness of the film over time. Conversely, the closely related analog 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIMA), which features an alpha-methyl group instead of an alpha-fluoro group, undergoes prevailing chain fragmentation, leading to rapid deterioration of the polymer matrix [1].

Evidence DimensionPrimary photooxidative degradation mechanism
Target Compound DataDominant cross-linking (preserves/enhances mechanical integrity)
Comparator Or BaselinePrevailing chain fragmentation (HFIMA analog)
Quantified DifferenceShift from destructive backbone scission to structural cross-linking
ConditionsArtificial solar light irradiation of alternating copolymers

Buyers formulating weather-resistant or UV-exposed coatings must select the alpha-fluoroacrylate over the methacrylate analog to prevent premature material failure.

Core and Cladding for Gigabit Polymer Optical Fibers

Based on its minimal C-H bond density and resulting low near-infrared attenuation, this monomer is directly utilized in the polymerization of gradient-index polymer optical fibers (GI POFs). It is the required precursor when manufacturing short-haul telecom fibers that must support >6 Gb/s bandwidths at 1550 nm, where traditional PMMA fibers suffer from signal loss [1].

Ultra-Low Index Cladding for Arrayed Waveguide Gratings

The extremely low refractive index (1.34–1.36) of the homopolymer makes it an essential procurement choice for under-cladding and over-cladding layers in thermal planar arrayed waveguide gratings (AWGs). It ensures strict optical confinement when integrated onto silicon, SiO2, or LiNbO3 substrates [2].

Photostable Fluorinated Protective Coatings

Due to its distinct photooxidative degradation pathway that favors cross-linking over chain scission, this compound is copolymerized with vinyl ethers to formulate high-durability outdoor coatings. It is selected over methacrylate analogs to guarantee long-term mechanical stability under continuous UV and solar irradiation [3].

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2H-Perfluoroisopropyl 2-fluoroacrylate

Dates

Last modified: 08-15-2023

Explore Compound Types